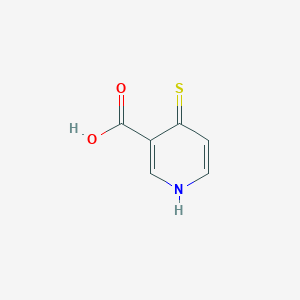

4-Mercaptopyridine-3-carboxylic acid

説明

4-Mercaptopyridine-3-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of nicotinic acid (vitamin B3) and contains both a thiol group and a carboxylic acid group.

準備方法

Synthetic Routes and Reaction Conditions

4-Mercaptopyridine-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

化学反応の分析

Types of Reactions

4-Mercaptopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed

Oxidation: Disulfides

Reduction: Alcohols

Substitution: Thioethers or thioesters

科学的研究の応用

Chemistry

- Ligand in Metal Complexes : 4-MPCA is utilized as a ligand for synthesizing metal complexes, which are important in catalysis and materials science.

- Organic Synthesis : It serves as a building block for various organic compounds, facilitating the development of new synthetic pathways.

Biology

- Antimicrobial Activity : Research indicates that 4-MPCA exhibits antimicrobial properties against several pathogens. It disrupts microbial cell membranes, inhibiting growth through metabolic interference .

- Anti-inflammatory Effects : The compound has shown potential in inhibiting leukotriene A4 hydrolase, suggesting its applicability in treating inflammatory diseases .

- Antioxidant Activity : Its ability to scavenge free radicals positions it as a candidate for protecting cells from oxidative stress-related damage .

Medicine

- Drug Development : 4-MPCA's interactions with biological targets have led to investigations into its use as a scaffold for developing new therapeutic agents, particularly for inflammation and infection-related conditions .

Industry

- Sensor Fabrication : The compound is employed in creating sensors for detecting hazardous substances, including explosives and heavy metals .

- Corrosion Inhibition : Its properties make it suitable as a corrosion inhibitor in various industrial applications.

Synthesis and Evaluation of Derivatives

A study synthesized multiple derivatives of 4-MPCA to evaluate their biological activities. Modifications at the thiol or carboxylic acid positions significantly influenced their efficacy, indicating that structural variations can enhance specific activities .

Metal Complex Formation

Research demonstrated that complexes formed with 4-MPCA exhibited enhanced biological activity compared to the free ligand. These complexes are being investigated for their potential use in drug delivery systems targeting cancer cells .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-MPCA:

- Synergistic Effects : When combined with other antimicrobial agents, 4-MPCA exhibited synergistic effects, enhancing efficacy against resistant bacterial strains .

- Mechanistic Insights : Investigations revealed that 4-MPCA modulates inflammatory cytokine production, supporting its role as an anti-inflammatory agent .

- Potential Drug Development : Its unique properties position it as a candidate for pharmaceuticals targeting inflammation-related conditions and infections .

作用機序

The mechanism of action of 4-mercaptopyridine-3-carboxylic acid involves its ability to form stable complexes with metal ions through its thiol and carboxylic acid groups. These complexes can interact with various molecular targets, leading to biological effects such as antimicrobial activity. The compound’s ability to chelate metal ions also plays a role in its use as a corrosion inhibitor .

類似化合物との比較

Similar Compounds

2-Mercaptopyridine: Similar in structure but with the thiol group at the 2-position instead of the 4-position.

6-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 6-position.

2-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 2-position and carboxylic acid at the 3-position.

Uniqueness

4-Mercaptopyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various fields .

生物活性

4-Mercaptopyridine-3-carboxylic acid (4-MPCA), an organosulfur compound with the molecular formula CHNOS, is a derivative of nicotinic acid. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

4-MPCA features both a thiol group and a carboxylic acid group, which contribute to its reactivity and interaction with biological targets. It can form co-crystals with various compounds, potentially altering their physicochemical properties and biological activities. The compound's mechanism of action is not fully elucidated but involves interactions with key biochemical pathways, including those related to oxidative stress and inflammation.

Antimicrobial Properties

Research has indicated that 4-MPCA exhibits antimicrobial activity against a range of pathogens. Its efficacy has been demonstrated in various studies, suggesting that it may inhibit bacterial growth through mechanisms involving disruption of microbial cell membranes or interference with metabolic processes .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It has been studied for its ability to inhibit leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. Derivatives of 4-MPCA have been synthesized and evaluated for their potency as leukotriene inhibitors, revealing IC values significantly lower than those of established drugs like captopril .

Antioxidant Activity

4-MPCA's antioxidant properties have been explored, particularly its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of 4-MPCA and evaluated their biological activities. Notably, modifications at the thiol or carboxylic acid positions enhanced specific activities, indicating that structural variations can significantly influence efficacy .

- Metal Complex Formation : Research has demonstrated that 4-MPCA can form stable metal complexes, which exhibit enhanced biological activity compared to the free ligand. These complexes have been investigated for their potential use in drug delivery systems and as therapeutic agents against cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-Mercaptopyridine-3-carboxylic acid | Low | Moderate | Low |

| 6-Mercaptopyridine-3-carboxylic acid | High | Low | High |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-MPCA:

- Synergistic Effects : When used in combination with other antimicrobial agents, 4-MPCA demonstrated synergistic effects, enhancing overall efficacy against resistant strains of bacteria .

- Mechanistic Insights : Investigations into its mechanism revealed that 4-MPCA could modulate inflammatory cytokine production, further supporting its role as an anti-inflammatory agent .

- Potential Drug Development : The compound's unique properties make it a candidate for further development into pharmaceuticals targeting inflammation-related conditions and infections .

特性

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWKRJJEODSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356075 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-73-6 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。